molecular formula C18H12F4N4O3S B11079769 2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide

2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide

Cat. No.: B11079769
M. Wt: 440.4 g/mol
InChI Key: UIUINKNEPBRXKH-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide is a complex organic compound that features a combination of fluorine, phenyl, pyrimidinyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyrimidine structureThe final step involves the formation of the sulfonamide linkage, which is accomplished by reacting the intermediate compound with a suitable sulfonamide reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets .

Properties

Molecular Formula

C18H12F4N4O3S

Molecular Weight

440.4 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea

InChI

InChI=1S/C18H12F4N4O3S/c19-12-8-4-5-9-14(12)30(28,29)26-17(27)25-16-23-13(11-6-2-1-3-7-11)10-15(24-16)18(20,21)22/h1-10H,(H2,23,24,25,26,27)

InChI Key

UIUINKNEPBRXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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